- Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanes, Journal of the Chemical Society, 1992, (17), 1200-1
Cas no 932-87-6 ((Bromoethynyl)benzene)
(Bromoethynyl)benzene structure
Product Name:(Bromoethynyl)benzene
CAS-nummer:932-87-6
MF:C8H5Br
MW:181.029301404953
MDL:MFCD00015715
CID:818727
PubChem ID:136737
Update Time:2025-06-11
(Bromoethynyl)benzene Chemische en fysische eigenschappen
Naam en identificatie
-
- (Bromoethynyl)benzene
- Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)
- 1-Bromo-2-phenylacetylene
- 1-Bromo-2-phenylethyne
- 1-Phenyl-2-bromoacetylene
- 2-Bromo-1-phenylacetylene
- 2-Bromo-1-phenylethyne
- 2-Phenylethynyl bromide
- Bromo(phenyl)acetylene
- Bromophenylethyne
- Phenylacetylene bromide
- Phenylbromoacetylene
- Phenylethynyl bromide
- b-Bromo-a-phenylacetylene
- 2-bromoethynylbenzene
- 2-BROMO-ETHYNYL-BENZENE
- Phenylbromoethyne
- beta-Bromo-alpha-phenylacetylene
- Benzene, (bromoethynyl)-
- Bromophenylacetylene
- (2-bromoethynyl)benzene
- BPVHWNVBBDHIQU-UHFFFAOYSA-N
- bromoethynylbenzene
- 2-bromanylethynylbenzene
- 1-bromo-2-phenyl-acetylene
- 5787AC
- ZB1315
- ST2402506
- (Bromoethynyl)benzene, >=95.0% (HPLC
- (2-Bromoethynyl)benzene (ACI)
- Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)
- β-Bromo-α-phenylacetylene
- EN300-251747
- SCHEMBL205838
- DTXSID50239328
- DTXCID70161819
- AKOS015917544
- 932-87-6
- (Bromoethynyl)benzene, >=95.0% (HPLC)
- CS-W007004
- A51120
- DB-336169
- AS-56852
- (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)
- MFCD00015715
-
- MDL: MFCD00015715
- Inchi: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
- InChI-sleutel: BPVHWNVBBDHIQU-UHFFFAOYSA-N
- LACHT: BrC#CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 179.95700
- Monoisotopische massa: 179.95746g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 1
- Complexiteit: 131
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 0
Experimentele eigenschappen
- Dichtheid: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 96 ºC
- Vlampunt: 86.0±17.3 ºC,
- Brekindex: 1.6088 (589.3 nm 24 ºC)
- Oplosbaarheid: 几乎不溶 (0.014 g/L) (25 ºC),
- PSA: 0.00000
- LogboekP: 2.39050
- Dampfdruk: 0.2±0.4 mmHg at 25°C
(Bromoethynyl)benzene Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H318-H332
- Waarschuwingsverklaring: P280-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 20-41
- Veiligheidsinstructies: 26-39
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:−20°C
(Bromoethynyl)benzene Douanegegevens
- HS-CODE:2903999090
- Douanegegevens:
中国海关编码:
2903999090概述:
2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(Bromoethynyl)benzene Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088038-1g |
(Bromoethynyl)benzene |
932-87-6 | 95% | 1g |
250.00 USD | 2021-06-17 | |
| Alichem | A019088038-5g |
(Bromoethynyl)benzene |
932-87-6 | 95% | 5g |
$720.00 | 2023-08-31 | |
| Chemenu | CM126513-1g |
(bromoethynyl)benzene |
932-87-6 | 95% | 1g |
$234 | 2021-06-17 | |
| Chemenu | CM126513-5g |
(bromoethynyl)benzene |
932-87-6 | 95% | 5g |
$701 | 2021-06-17 | |
| TRC | B623530-10mg |
(Bromoethynyl)benzene |
932-87-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B623530-50mg |
(Bromoethynyl)benzene |
932-87-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B623530-100mg |
(Bromoethynyl)benzene |
932-87-6 | 100mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B909629-5g |
(Bromoethynyl)benzene |
932-87-6 | 95% | 5g |
5,180.00 | 2021-05-17 | |
| Fluorochem | 229806-250mg |
Bromoethynyl)benzene |
932-87-6 | 95% | 250mg |
£86.00 | 2022-02-28 | |
| Fluorochem | 229806-1g |
Bromoethynyl)benzene |
932-87-6 | 95% | 1g |
£214.00 | 2022-02-28 |
(Bromoethynyl)benzene Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride , Potassium carbonate Solvents: Bromotrichloromethane
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt
Referentie
- Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indoles, New Journal of Chemistry, 2022, 46(28), 13519-13523
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt
Referentie
- Synthesis of α-Ketoamides via Gold(I) Carbene Intermediates, Organic Letters, 2022, 24(24), 4349-4353
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt
Referentie
- Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolines, Organic Letters, 2018, 20(6), 1542-1545
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; rt; 3 h, rt
Referentie
- Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory Insertion, Angewandte Chemie, 2018, 57(10), 2716-2720
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C
1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C
Referentie
- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles, Chemistry - A European Journal, 2015, 21(36), 12627-12639
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
Referentie
- Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynes, Chemical Communications (Cambridge, 2010, 46(42), 8049-8051
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 35 °C
Referentie
- Preparation of (2-bromoethynyl)benzene compounds, China, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt
Referentie
- Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium salts, Organic Chemistry Frontiers, 2019, 6(3), 373-376
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 7 h, rt
Referentie
- Photoinduced ynamide structural reshuffling and functionalization, Nature Communications, 2022, 13(1),
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt
Referentie
- Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation Reaction, Organic Letters, 2013, 15(10), 2562-2565
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile-d3 ; 24 h, rt
Referentie
- Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions, ACS Catalysis, 2011, 1(6), 601-606
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt
Referentie
- Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynes, Organic & Biomolecular Chemistry, 2023, 21(28), 5747-5751
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; rt; 3 h, rt
Referentie
- Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine Oxides, Chinese Journal of Chemistry, 2021, 39(4), 873-878
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver (graphitic carbon nitride-immobilized) Solvents: Acetone ; 2.5 h, rt
Referentie
- Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynes, Journal of Catalysis, 2017, 353, 199-204
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
Referentie
- Transition-metal-free alkynylation of imidazoles with alkynyl bromides, Youji Huaxue, 2014, 34(7), 1352-1357
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Sodium hypobromite Solvents: Tetrahydrofuran ; 5 h, cooled
Referentie
- Preparation of pseudopeptides as Metalloproteinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
Referentie
- Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase Inhibitors, ChemMedChem, 2023, 18(9),
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, 35 °C
Referentie
- 1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketones, Organic Chemistry Frontiers, 2021, 8(16), 4387-4391
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 1 - 2 h, rt
Referentie
- Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type Addition, Organic Letters, 2019, 21(6), 1569-1573
(Bromoethynyl)benzene Raw materials
(Bromoethynyl)benzene Preparation Products
(Bromoethynyl)benzene Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:932-87-6)(Bromoethynyl)benzene
Ordernummer:A844506
Voorraadstatus:in Stock
Hoeveelheid:1g/5g/25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:03
Prijs ($):198.0/718.0/2513.0
E-mail:sales@amadischem.com
(Bromoethynyl)benzene Gerelateerde literatuur
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:932-87-6)(Bromoethynyl)benzene
Zuiverheid:99%/99%/99%
Hoeveelheid:1g/5g/25g
Prijs ($):198.0/718.0/2513.0